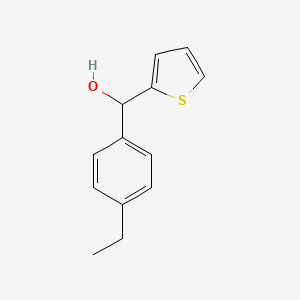

4-Ethylphenyl-(2-thienyl)methanol

Description

4-Ethylphenyl-(2-thienyl)methanol is a bifunctional organic compound featuring a phenyl ring substituted with an ethyl group at the para position and a 2-thienyl moiety linked via a hydroxymethyl group. This structure combines aromatic and heteroaromatic systems, making it a versatile intermediate in synthetic chemistry, particularly for pharmaceuticals, agrochemicals, and materials science.

Propriétés

IUPAC Name |

(4-ethylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTYOPNQANWKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl-(2-thienyl)methanol typically involves the reaction of 4-ethylbenzaldehyde with 2-thiophenemethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 4-Ethylphenyl-(2-thienyl)methanol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethylphenyl-(2-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and thienyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic medium.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-Ethylphenyl-(2-thienyl)ketone.

Reduction: 4-Ethylphenyl-(2-thienyl)methane.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-Ethylphenyl-(2-thienyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 4-Ethylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Phenyl Substituents

The substituents on the phenyl ring significantly influence physicochemical and biological properties:

Key Observations :

- Safety Profiles: (4-Thien-2-ylphenyl)methanol (lacking ethyl substitution) is classified as harmful (Risk Phrase 22) and irritating (R36/37/38), suggesting that alkyl or alkoxy substituents may modulate toxicity .

Thienyl Position and Substitution Effects

The position of the thienyl group and its substituents critically impact reactivity and stereochemical outcomes:

2-Thienyl vs. 3-Thienyl Derivatives :

- In catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives (e.g., compound 5n) exhibit higher enantioselectivity (97:3 er) compared to 3-thienyl analogues (88:12 er) . This highlights the steric and electronic influence of thienyl orientation on reaction outcomes.

- The 2-thienyl group in the target compound may similarly enhance stereoselectivity in synthetic applications.

- Ethynyl Substitution: (4-Ethynylthiophen-2-yl)methanol (C₇H₆OS) contains an ethynyl group on the thiophene ring, which increases π-conjugation and reactivity in click chemistry or polymer synthesis .

Example :

- The synthesis of (E)-2-ethoxy-6-[(4-ethoxyphenylimino)methyl]phenol involved refluxing 3-ethoxy-2-hydroxybenzaldehyde and 4-ethoxyaniline in ethanol, yielding 85% crystalline product . Similar conditions may apply to 4-Ethylphenyl-(2-thienyl)methanol.

Physicochemical Properties

Notes:

- Higher molecular weight and alkyl substitution in the target compound may reduce solubility compared to smaller analogues like (4-Ethynylthiophen-2-yl)methanol .

Activité Biologique

4-Ethylphenyl-(2-thienyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Antimicrobial Properties

Research indicates that 4-Ethylphenyl-(2-thienyl)methanol exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods, revealing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that 4-Ethylphenyl-(2-thienyl)methanol possesses anticancer properties. It has been tested against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in these cells, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

The biological activity of 4-Ethylphenyl-(2-thienyl)methanol is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, resulting in increased expression of pro-apoptotic proteins.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 4-Ethylphenyl-(2-thienyl)methanol against multidrug-resistant strains. The results highlighted its potential as a novel antimicrobial agent capable of overcoming resistance mechanisms.

Cancer Research

In another study featured in Cancer Letters, researchers investigated the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment with 4-Ethylphenyl-(2-thienyl)methanol resulted in significant tumor growth inhibition in xenograft models, supporting its further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Ethylphenyl-(2-thienyl)methanol, and what experimental parameters are critical for yield optimization?

- Methodology :

- Grignard Reaction : React 2-thienylmagnesium bromide with 4-ethylphenyl ketone under anhydrous conditions (e.g., THF, 0–5°C), followed by acid quenching. Monitor reaction progress via TLC .

- Ketone Reduction : Reduce 4-ethylphenyl-(2-thienyl)ketone using sodium borohydride (NaBH₄) in methanol (1 hr, room temperature). Purify via recrystallization (methanol/water) to achieve >90% yield .

- Key Parameters : Temperature control (<5°C for Grignard), solvent purity (anhydrous THF), and stoichiometric excess of reducing agents (1.2–1.5 eq NaBH₄) .

Q. Which spectroscopic techniques are most reliable for structural elucidation and purity assessment of 4-Ethylphenyl-(2-thienyl)methanol?

- Analytical Workflow :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the hydroxymethyl group (δ ~1.5–2.0 ppm for -CH₂CH₃; δ ~4.5–5.0 ppm for -CH(OH)-) and thiophene ring protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- HPLC/GC-MS : Quantify purity using reverse-phase HPLC (C18 column, methanol/water gradient) or GC-MS to detect volatile by-products .

Advanced Research Questions

Q. How can researchers address inconsistencies in product distribution during the synthesis of 4-Ethylphenyl-(2-thienyl)methanol derivatives?

- Troubleshooting Strategies :

- By-Product Analysis : Use GC-MS to identify competing pathways (e.g., over-reduction to alkanes or ether formation). For example, observed 82% ether vs. 18% alcohol in solvolysis reactions, necessitating adjusted solvent polarity (e.g., ethanol instead of methanol) .

- Reaction Optimization : Employ design-of-experiment (DoE) models to test variables (temperature, catalyst loading). For thiophene derivatives, acidic conditions (H₂SO₄) may suppress etherification .

Q. What computational approaches are recommended to predict the electronic properties and reactivity of 4-Ethylphenyl-(2-thienyl)methanol?

- Modeling Techniques :

- DFT Calculations : Simulate HOMO-LUMO gaps to assess electron-rich thiophene moieties and hydroxymethyl group interactions. highlights thiophene’s conjugated system as critical for charge transport .

- Molecular Dynamics (MD) : Study solvent effects on reaction intermediates (e.g., methanol vs. DMF solvation shells) to refine synthetic protocols .

Q. How can structure-activity relationship (SAR) studies enhance the biological relevance of 4-Ethylphenyl-(2-thienyl)methanol derivatives?

- SAR Framework :

- Functional Group Variation : Replace the ethyl group with halogens (e.g., -Cl, -F) to modulate lipophilicity. demonstrated that methyl substituents on phenyl rings alter metabolic stability .

- Biological Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence polarization assays. suggests thiophene derivatives target inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.